Chemical structure and properties of 4-Azido-d-homoalanine
Chemical structure and properties of 4-Azido-d-homoalanine
An In-Depth Technical Guide to 4-Azido-homoalanine: A Tale of Two Stereoisomers
Introduction: Chirality as a Functional Determinant
4-Azido-homoalanine is a non-canonical amino acid that has emerged as a powerful chemical biology tool. Its structure is analogous to methionine but features a bioorthogonal azide group in place of the terminal methyl group. This seemingly simple modification provides a chemical handle for "click chemistry," a suite of highly specific and efficient reactions that allow for the covalent attachment of reporter molecules like fluorophores or biotin.[1]
However, the true utility and biological application of 4-Azido-homoalanine are dictated not by the azide group alone, but by the stereochemistry of its α-carbon. The cellular machinery of different domains of life exhibits profound stereospecificity, leading to fundamentally divergent applications for the L- and D-enantiomers. This guide elucidates the distinct chemical properties and biological applications of 4-Azido-L-homoalanine (L-AHA) and 4-Azido-D-homoalanine (D-AHA), providing a comprehensive resource for researchers in proteomics, drug development, and microbiology.
Part 1: 4-Azido-L-homoalanine (L-AHA) - A Reporter of Nascent Protein Synthesis
The central dogma of molecular biology dictates that proteins are synthesized from a canonical set of 20 L-amino acids. The translational machinery, particularly the aminoacyl-tRNA synthetases that charge tRNAs with their corresponding amino acids, is exquisitely specific for the L-chiral form.[2] It is this specificity that L-AHA leverages to function as a metabolic probe for newly synthesized proteins in eukaryotic and prokaryotic cells.
Principle of Incorporation
L-AHA serves as a surrogate for L-methionine. The cellular methionyl-tRNA synthetase (MetRS) recognizes L-AHA and covalently attaches it to the initiator and elongator methionine tRNAs. Consequently, during mRNA translation, L-AHA is incorporated into nascent polypeptide chains at positions normally occupied by methionine.[3] This process, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), endows newly synthesized proteins with a latent azide tag, distinguishing them from the pre-existing proteome. The incorporation of L-AHA is generally considered minimally invasive to protein structure and function, though potential cellular stress responses have been noted and should be considered.[4]
Workflow: From Labeling to Detection
The application of L-AHA is a two-stage process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells or organisms are cultured in methionine-free medium supplemented with L-AHA. The molecule is cell-permeable and actively incorporated into the proteome over a period of minutes to hours.[3]
-
Bioorthogonal "Click" Chemistry: After labeling, the azide-tagged proteins are detected by covalently attaching an alkyne-bearing probe. This is typically achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[5] Probes can include fluorophores for imaging applications (Fluorescent Non-Canonical Amino Acid Tagging, or FUNCAT) or biotin for affinity purification and subsequent mass spectrometry-based identification.
Applications in Research and Drug Development
-
Proteome Profiling: L-AHA enables the specific isolation and identification of proteins synthesized in response to a stimulus, drug treatment, or developmental stage.
-
Visualization of Protein Synthesis: FUNCAT allows for the spatial and temporal tracking of protein synthesis within cells and tissues.
-
Target Engagement: In drug development, L-AHA can help identify changes in protein synthesis that occur upon treatment with a therapeutic agent.
Part 2: 4-Azido-D-homoalanine (D-AHA) - A Selective Probe for Bacterial Cell Wall Synthesis
In stark contrast to the L-enantiomer, 4-Azido-D-homoalanine is not a substrate for ribosomal protein synthesis. Its utility lies in a completely different biological context: the bacterial cell wall.
Principle of Incorporation
The cell wall of most bacteria is distinguished by a unique mesh-like macromolecule called peptidoglycan (PG), which is essential for maintaining cell shape and integrity.[6][7] A defining feature of PG is the presence of D-amino acids in its peptide stems, which are cross-linked to provide structural rigidity.[8] The bacterial enzymes responsible for synthesizing and remodeling the PG, particularly D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases, incorporate D-amino acids into the structure.[9][10]
These enzymes exhibit a degree of substrate promiscuity, allowing them to recognize and incorporate D-amino acid analogs, including D-AHA, into the sites of active PG synthesis.[6][11] Because mammalian cells lack both a peptidoglycan cell wall and the enzymatic machinery to process D-amino acids in this manner, D-AHA serves as a highly selective labeling agent for bacteria, even within a host environment.[6][11]
Workflow: Visualizing Bacterial Growth and Activity
The workflow for D-AHA mirrors that of its L-enantiomer but is applied to bacterial cultures or infections.
-
Metabolic Labeling: Bacteria are incubated with D-AHA, which is incorporated into the cell wall at locations of active synthesis and remodeling (e.g., the septum during cell division or sites of cell elongation).[12]
-
Bioorthogonal Detection: The incorporated azide handles are visualized by click chemistry ligation to an alkyne-fluorophore, enabling high-resolution imaging of bacterial growth patterns and cell wall dynamics.[9][13]
Applications in Microbiology and Infectious Disease
-
Bacterial Imaging: D-AHA enables detailed visualization of bacterial morphology, cell division, and sites of cell wall synthesis.[9][14]
-
Antibiotic Susceptibility Testing: The rate of D-AHA incorporation can serve as a rapid readout of metabolic activity, allowing for fast antibiotic susceptibility tests (FaAST).[15]
-
In Vivo Tracking: The selectivity of D-AHA for bacteria allows for the labeling and tracking of pathogens during infection of host organisms.[4][7]
-
Drug Delivery: D-AHA can be used to target bacteria for the delivery of diagnostic or therapeutic agents.[6][16]
Part 3: Physicochemical Properties and Chemical Synthesis
While their biological activities diverge, the fundamental physicochemical properties of the two enantiomers are nearly identical, differing only in their interaction with plane-polarized light.
Data Summary
| Property | 4-Azido-L-homoalanine (L-AHA) | 4-Azido-D-homoalanine (D-AHA) | Reference(s) |
| Synonym | (S)-2-Amino-4-azidobutanoic acid | (R)-2-Amino-4-azidobutanoic acid | [16] |
| Molecular Formula | C₄H₈N₄O₂ | C₄H₈N₄O₂ | |
| Molecular Weight | 144.13 g/mol (free acid) | 144.13 g/mol (free acid) | |
| CAS Number (HCl Salt) | 942518-29-8 | N/A (specific CAS may vary) | |
| Appearance | White to off-white powder | White to off-white powder | |
| Optical Rotation | Varies (e.g., [α]D is negative) | Varies (e.g., [α]D is positive) | [17] |
| Primary Application | Metabolic labeling of proteins | Metabolic labeling of bacterial PG | [6] |
Note: Reported optical rotation values for azido amino acids can be inconsistent in the literature, requiring careful analytical verification of any synthesized batch.[17]
Chemical Synthesis Overview
A common and efficient route for synthesizing Fmoc-protected azido-homoalanine involves a two-step process starting from a readily available protected amino acid.[18][19]
-
Hofmann Rearrangement: Fmoc-L-glutamine (for L-AHA) or Fmoc-D-glutamine (for D-AHA) is subjected to a Hofmann rearrangement. This reaction converts the side-chain amide into a primary amine, yielding Fmoc-protected 2,4-diaminobutanoic acid.
-
Diazo Transfer: The newly formed side-chain amine is then converted to an azide using a diazo-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride. This step proceeds in good yield and typically produces a product of sufficient purity for direct use in peptide synthesis or for deprotection and use in cell culture.[18][19]
Part 4: Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Optimal concentrations, incubation times, and reaction conditions should be determined empirically for each specific cell type, bacterial strain, and experimental setup.
Protocol 1: Metabolic Labeling of Mammalian Cells with L-AHA
-
Cell Preparation: Culture mammalian cells to the desired confluency in standard complete medium.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the medium with pre-warmed, methionine-free DMEM (or other appropriate base medium) supplemented with dialyzed FBS and other necessary components. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
L-AHA Labeling: Replace the starvation medium with methionine-free culture medium containing L-AHA. A final concentration of 50 µM to 2 mM is a common starting point. Co-treat with stimuli or drugs as required by the experiment.
-
Incubation: Incubate the cells for 1 to 4 hours under standard culture conditions. For pulse-chase experiments, shorter incubation times can be used.
-
Cell Harvesting/Fixation: After incubation, wash the cells twice with cold PBS. The cells can then be lysed for biochemical analysis (e.g., Western blot, mass spectrometry) or fixed for imaging.
Protocol 2: Metabolic Labeling of Bacteria (E. coli) with D-AHA
-
Culture Preparation: Grow E. coli in a suitable broth (e.g., LB) to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).
-
D-AHA Labeling: Add D-AHA directly to the growing culture from a sterile stock solution. A final concentration of 1-4 mM is a typical starting point.
-
Incubation: Continue to incubate the bacteria for a duration that corresponds to a fraction of their doubling time (e.g., 15-30 minutes for E. coli) to label sites of active growth.
-
Harvesting and Fixation: Harvest the bacteria by centrifugation (e.g., 5000 x g for 5 minutes). Wash the pellet twice with cold PBS.
-
Fixation: Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 20 minutes at room temperature. Wash again with PBS before proceeding to the click reaction.
Protocol 3: General Protocol for CuAAC "Click" Reaction on Labeled Cells
-
Prepare Click Reagents: Prepare fresh stock solutions.
-
Alkyne Probe: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Copper Ligand (e.g., THPTA): 50 mM in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare immediately before use).
-
-
Permeabilization (for intracellular targets): For fixed cells, permeabilize with 0.5% Triton X-100 in PBS for 15 minutes. Wash twice with PBS containing 3% BSA.
-
Prepare Click Reaction Cocktail: For a 100 µL final volume, combine reagents in the following order:
-
85 µL PBS
-
1 µL Alkyne Probe (final concentration: 100 µM)
-
2 µL CuSO₄ (final concentration: 1 mM)
-
2 µL Copper Ligand (final concentration: 1 mM)
-
10 µL Sodium Ascorbate (final concentration: 50 mM) Vortex immediately after adding the sodium ascorbate.
-
-
Labeling Reaction: Add the click cocktail to the fixed cells (or cell lysate). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Analysis: Proceed with downstream analysis (e.g., fluorescence microscopy, flow cytometry).
Conclusion and Future Perspectives
4-Azido-homoalanine is a testament to the power of chemical precision in biological discovery. The stereochemistry at a single carbon atom completely redirects its application from the study of protein synthesis in mammalian cells (L-AHA) to the analysis of cell wall dynamics in bacteria (D-AHA). This functional dichotomy underscores the remarkable specificity of biological systems. As synthetic methodologies improve and new bioorthogonal reactions are developed, these versatile building blocks will continue to enable researchers to ask and answer increasingly complex questions in fields ranging from fundamental cell biology to the development of next-generation antimicrobial therapies.
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